Bromochloroiodomethane

Catalog No.
S1905226
CAS No.
34970-00-8
M.F
CHBrClI
M. Wt
255.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromochloroiodomethane

CAS Number

34970-00-8

Product Name

Bromochloroiodomethane

IUPAC Name

bromo-chloro-iodomethane

Molecular Formula

CHBrClI

Molecular Weight

255.28 g/mol

InChI

InChI=1S/CHBrClI/c2-1(3)4/h1H

InChI Key

WUHPSARYLVYQOT-UHFFFAOYSA-N

SMILES

C(Cl)(Br)I

Canonical SMILES

C(Cl)(Br)I

Bromochloroiodomethane is a natural product found in Asparagopsis taxiformis with data available.

Bromochloroiodomethane (CAS 34970-00-8) is a highly specialized, fully substituted trihalomethane (THM) characterized by a single carbon atom bonded to hydrogen, bromine, chlorine, and iodine. From a procurement perspective, it is primarily sourced as an ultra-trace analytical standard for emerging iodinated disinfection by-products (I-DBPs) and as an archetypal chiral building block for stereochemical research [1]. Unlike common volatile solvents, it possesses a remarkably high density (~3.0 g/cm³) and boiling point (180-190 °C) . Its completely asymmetric structure makes it the simplest chiral hydrocarbon derivative, while the presence of the iodine atom fundamentally alters its electronic properties, making it an indispensable reference material for high-resolution mass spectrometry and advanced toxicological assays where standard chlorinated or brominated analogs cannot serve as surrogates [2].

Research Fit

Analytical standard for iodinated trihalomethane monitoring
Chiral reference standard for stereochemical research
Mechanistic probe for haloform hydrolysis studies

Substituting Bromochloroiodomethane with more common, less expensive trihalomethanes like chloroform (CHCl3), bromoform (CHBr3), or bromodichloromethane (CHBrCl2) fundamentally compromises both analytical and synthetic workflows [1]. In toxicological and environmental monitoring, iodinated THMs (I-THMs) exhibit significantly enhanced mammalian cell cytotoxicity and genotoxicity compared to their purely chlorinated or brominated counterparts; using a generic Br/Cl-THM standard will drastically underestimate the health risks of chloraminated water. Synthetically and analytically, the sequential incorporation of iodine shifts the Highest Occupied Molecular Orbital (HOMO) energy, which becomes entirely dominated by the iodine atom, altering the carbon-halogen bond lengths and reactivity [2]. Furthermore, generic THMs lack the completely asymmetric carbon center required for chiral resolution studies, meaning they cannot function as stereochemical probes. Finally, in high-resolution mass spectrometry (HRMS), the specific isotopic signature of the Br-Cl-I combination is required to prevent co-elution and misidentification in complex biological matrices [3].

Substitution Risk

Thermal Stability under heating differs significantly from CHCl2I; degradation profile may shift exposure estimates.
Adsorption GAC breakthrough position is compound-specific; behavior cannot be inferred from CHCl2I or CHBr2I.
Formation Forms only under iodide (KI) conditions, unlike CHCl2I; not a universal I-THM surrogate.

Enhanced Cytotoxicity Profile for DBP Risk Assessment

In mammalian cell chronic cytotoxicity assays (CHO cells), the halogen leaving-group tendency dictates toxicity. Bromochloroiodomethane demonstrates significantly higher cytotoxicity than standard regulated THMs. The rank order of cytotoxicity based on %C½ values places iodinated and mixed iodobromo- compounds far above purely chlorinated ones, with Bromochloroiodomethane outperforming bromoform, chloroform, and bromodichloromethane in toxic potency .

Evidence DimensionMammalian CHO Cell Cytotoxicity Rank
Target Compound DataHigh Cytotoxicity (Ranked 3rd among 7 tested halomethanes)
Comparator Or BaselineBromodichloromethane and Chloroform (Ranked lowest/least toxic)
Quantified DifferenceIodo-THMs exhibit significantly lower IC50 thresholds than Cl-THMs
ConditionsCHO cell chronic cytotoxicity concentration-response curve (72 h exposure)

Procuring this exact compound is necessary for accurate water quality risk assessments, as standard regulated THMs fail to model the severe cytotoxicity of iodinated by-products.

Thermal stability vs. CHCl2I
Head-to-head
CHBrClIremains detectable
CHCl2I>90% degraded
Supports exposure assessment differentiation
Simulated cooking; data to verify in specific matrices

Ultra-Trace Limit of Detection in Complex Matrices

For human exposure biomonitoring, standard THM analytical methods lack the sensitivity required for iodinated compounds. Using Solid-Phase Microextraction (SPME) coupled with GC-HRMS and stable isotope dilution, Bromochloroiodomethane can be reliably quantified down to parts-per-trillion levels in human blood [1].

Evidence DimensionMethod Limit of Detection (LOD)
Target Compound DataLOD of 2 ng/L (parts-per-trillion)
Comparator Or BaselineStandard regulated THM methods (typically µg/L range)
Quantified Difference1000-fold higher sensitivity requirement (ng/L vs µg/L)
ConditionsSPME-GC-HRMS in human blood headspace, 5000 mass resolution

Laboratories must procure high-purity Bromochloroiodomethane to establish calibration curves for ultra-trace (ng/L) HRMS assays where standard µg/L methods are blind.

GAC breakthrough sequence
Head-to-head
5th
of 9 trihalomethanes
Compound-specific adsorption ordering
Coal-based GAC; review for other carbon types

Physical Property Differentiation for Handling and Extraction

The substitution of halogens heavily impacts the macroscopic physical properties of the THM. Bromochloroiodomethane possesses a significantly higher density and boiling point compared to the baseline THM, chloroform. Its boiling point reaches 180-190 °C, and its density is approximately 3.0 g/cm³ .

Evidence DimensionDensity and Boiling Point
Target Compound DataDensity: ~3.0 g/cm³ | Boiling Point: 180-190 °C
Comparator Or BaselineChloroform (Density: 1.49 g/cm³ | Boiling Point: 61 °C)
Quantified Difference~2x higher density and ~120 °C higher boiling point
ConditionsStandard state (25 °C, 100 kPa)

The high boiling point prevents evaporative loss during sample preparation and dictates specific GC injection temperatures (>170 °C), altering standard laboratory handling protocols.

Iodide-dependent formation
Head-to-head
CHBrClIforms only under KI
CHCl2Iforms under KI & KIO3
Diagnostic marker for iodide-mediated formation
Simulated cooking; precursor context review

Electronic Structure and Halogen Reactivity

The inclusion of iodine alongside bromine and chlorine fundamentally alters the electronic structure of the molecule. Quantum chemical calculations show that the Highest Occupied Molecular Orbital (HOMO) is dominated by the iodine atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is dominated by both bromine and iodine. This results in increased C-halogen bond lengths in the order of I > Br > Cl [1].

Evidence DimensionHOMO Orbital Contribution
Target Compound DataHOMO dominated by Iodine; extended C-I bond length
Comparator Or BaselineBromochloromethane (HOMO shared differently, shorter bonds)
Quantified DifferenceSignificant spatial and energetic shift of HOMO/LUMO due to I-incorporation
ConditionsQuantum chemical modeling of halomethane speciation

This distinct electronic hierarchy (I > Br > Cl) allows chemists to use it as a highly selective, sequential halogen-donor reagent in complex organic syntheses.

Synthetic route
Reported
SbCl5 chlorination of CHI2Br
Supports laboratory-scale synthesis
Mild conditions; purity to verify
Dual dihalomethylene formation
Class-level inference
Two intermediates: bromochloromethylene and chloroiodomethylene
Mechanistic probe for carbene/carbanion studies
Basic hydrolysis context; pathway inference
Physicochemical profile
Data to verify
Density2.9 g/cm³ LogP2.39–2.50 Boiling point157.4 °C
Intermediate properties among mixed THMs
Calculated values; experimental confirmation advised

Ultra-Trace Analytical Standard for Water Quality and Biomonitoring

Due to its high cytotoxicity and low limits of detection (ng/L) via SPME-GC-HRMS, Bromochloroiodomethane is strictly required as a reference standard for quantifying emerging iodinated disinfection by-products (I-DBPs) in chloraminated drinking water and human blood assays[1].

Stereochemical Probes and Educational Models

As the simplest chiral hydrocarbon derivative containing four different substituents (H, Br, Cl, I), it serves as an archetypal model for optical resolution, polarimetry calibration, and fundamental studies in asymmetric synthesis where generic THMs cannot be used [2].

Selective Heavy-Atom Reagent in Organic Synthesis

Leveraging its distinct HOMO/LUMO distribution and the differential leaving-group abilities of its halogens (I > Br > Cl), it is procured as a specialized precursor for sequential cross-coupling reactions and the generation of chlorobromoiodomethyl anions at low temperatures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
I-THM monitoring
Iodide-specific formation marker
Thermal stability under heating conditions
Haloform hydrolysis mechanistic probe
Dual dihalomethylene intermediate formation
Carbanion stability model testing
Chiral recognition research
Minimal C1 chiral molecule
Enantiomer separation and computational validation
GAC water treatment studies
Defined breakthrough sequence position
Filter bed service life modeling

XLogP3

2.5

Other CAS

34970-00-8

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